molecular formula C13H16N2O6S B1139583 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid CAS No. 103054-22-4

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid

Cat. No. B1139583
CAS RN: 103054-22-4
M. Wt: 328.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid, commonly referred to as TBTA, is an organic compound with a wide range of scientific applications. TBTA is a dicarboxylic acid that has a thiazole ring attached to the carboxyl group, which gives it unique properties. TBTA has been used in a variety of scientific research applications, as well as in lab experiments, due to its unique chemical structure.

Scientific Research Applications

Synthesis and Chemical Applications

  • Stereoselective Synthesis

    A study by Zhai et al. (2013) outlines a stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which includes the production of (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid. This method involves a stereocontrolled formation of a quaternary carbon with a cis-configuration.

  • Intermediate in Cefcapene Synthesis

    The synthesis of 7-[1-(2-tert.-butoxycarbonylaminothiazol-4-yl)-1(Z)-pentencarboxamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, an intermediate in the production of Cefcapene, is discussed by Fu-you (2011). The production process involves acidylation and combination with hydroxymethyl-7-amino-cephalosporanic acid.

  • Use in Multigram Asymmetric Synthesis

    A process for multigram asymmetric synthesis of a related compound, 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, is detailed by Levy et al. (2009). This synthesis is relevant for the manufacture of a magnetic resonance imaging (MRI) candidate.

  • Epoxy Amino Acid Production

    Krishnamurthy et al. (2014) present a method for producing epoxy amino acids from allylglycines, involving tert-butoxycarbonyl (Boc) protection (Krishnamurthy et al., 2014).

Synthesis of Analogous Compounds

  • Synthesis of Isoxazole-Containing Analogues

    Pajouhesh et al. (2000) describe the enantioselective synthesis of isoxazole amino acids, utilizing tert-butoxycarbonyl-protected intermediates (Pajouhesh et al., 2000).

  • Synthesis of Novel Bioactive Compounds

    Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, exploring their antibacterial activities (Song et al., 2009).

Other Applications

  • Use in Solar Cell Performance

    Bagheri and Dehghani (2015) investigated the effect of Isonicotinate derivatives, including tert-butyl groups, on the photovoltaic performance of dye-sensitized solar cells (Bagheri & Dehghani, 2015).

  • Synthesis of Antioxidant Compounds

    Shakir et al. (2014) synthesized and evaluated new 1,3,4-oxadiazole derivatives bearing tert-butylphenol moieties for their antioxidant activity (Shakir et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQWVNVDIQJFJQ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.